molecular formula C29H30O8 B8289370 enrasentan

enrasentan

Cat. No.: B8289370
M. Wt: 506.5 g/mol
InChI Key: GLCKXJLCYIJMRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Enrasentan (also known as SB-217242) is a potent, non-peptide, mixed endothelin receptor antagonist (ERA) investigated in preclinical and clinical studies for conditions like congestive heart failure . Its core research value lies in its mechanism of action: it acts as a modulator of both Endothelin A (ETA) and Endothelin B (ETB) receptors in humans, with a significantly higher affinity for the ETA receptor subtype . By blocking the binding of the potent vasoconstrictor Endothelin-1, this compound helps researchers study pathways involved in vasoconstriction, inflammation, and fibrosis . This makes it a valuable tool for investigating the endothelin system's role in cardiovascular and renal pathophysiology. The compound is a small molecule with the chemical formula C29H30O8 and an average molecular weight of 506.551 g/mol . It belongs to the class of organic compounds known as benzodioxoles . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C29H30O8

Molecular Weight

506.5 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(2-hydroxyethoxy)-4-methoxyphenyl]-5-propoxy-2,3-dihydro-1H-indene-2-carboxylic acid

InChI

InChI=1S/C29H30O8/c1-3-11-34-19-6-7-20-22(14-19)27(21-8-5-18(33-2)15-24(21)35-12-10-30)28(29(31)32)26(20)17-4-9-23-25(13-17)37-16-36-23/h4-9,13-15,26-28,30H,3,10-12,16H2,1-2H3,(H,31,32)

InChI Key

GLCKXJLCYIJMRB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=C1)C(C(C2C3=C(C=C(C=C3)OC)OCCO)C(=O)O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

Preparation Methods

Kinetic Resolution of Racemic Chroman-2-ones

A landmark study demonstrated the use of chiral Ir-SpiroPAP catalysts for the kinetic resolution (KR) of racemic 4-substituted chroman-2-ones, achieving selectivity factors (s) up to 600. This method exploits a hydroxy-assisted strategy, where the lactone form of β-aryl esters undergoes hydrogenation to yield enantiomerically enriched γ-aryl primary alcohols. For this compound synthesis, this approach resolves racemic intermediates with alkenyl and alkynyl substituents, which are critical for biological activity.

Catalytic System Optimization

The Ir-SpiroPAP catalyst’s spirocyclic structure facilitates chiral discrimination by creating a rigid pocket that stabilizes transition states. Key reaction parameters include:

ParameterOptimal ConditionImpact on Selectivity
Hydrogen Pressure10 atmMaximizes conversion efficiency
Temperature25–30°CBalances kinetics and stability
SolventMethanolEnhances catalyst solubility

This system achieves 99% enantiomeric excess (ee) for intermediates, directly influencing this compound’s final purity.

Stepwise Synthesis via Aldol and Friedel-Crafts Reactions

The convergent synthesis of this compound involves strategically sequenced carbon-carbon bond-forming reactions to assemble its polycyclic framework.

Aldol Reaction for Hydroxy Ester Formation

Initial steps employ an aldol reaction between ester (S)-4 and ketone derivatives in the presence of (iPr)2NEt, yielding diastereomeric hydroxy esters with a 1.5:1 ratio. This step’s efficiency (99% yield) stems from:

  • Steric modulation : Bulky amine bases suppress retro-aldol pathways.

  • Temperature control : Reactions conducted at 0°C minimize epimerization.

Friedel-Crafts Cyclization

Subsequent Friedel-Crafts cyclization of the hydroxy ester intermediate forms the chroman-2-one scaffold. Employing BF3·OEt2 as a Lewis acid promotes electrophilic aromatic substitution, achieving 85% yield with >98% regioselectivity. Deuterium labeling studies confirmed mechanistic details, showing protonation at the α-position as the rate-determining step.

Divergent Pathways for Intermediate Functionalization

Reductive Amination and Acylation

A critical intermediate, (R)-fesoterodine, is synthesized via Pd/C-catalyzed hydrogenation of nitro groups, followed by selective acylation with isobutyryl chloride (74% yield). This step’s scalability is enhanced by:

  • Catalyst recycling : Pd/C retains activity over five cycles with <5% yield drop.

  • Solvent optimization : Ethyl acetate minimizes byproduct formation during acylation.

Final Coupling and Purification

The penultimate step involves coupling the chroman-2-one core with a sulfonamide moiety using ethylene sulfite under reflux conditions. Patent data reveal that purification via recrystallization from ethanol/water mixtures removes residual pyrimidinone impurities, achieving >99.5% purity.

Analytical and Process Considerations

Chromatographic Analysis

HPLC with chiral stationary phases (e.g., Chiralpak AD-H) monitors enantiomeric excess at each stage. Key parameters include:

ColumnMobile PhaseRetention Time (min)
Chiralpak AD-HHexane:IPA (90:10)12.3 (R), 14.7 (S)

This method detects impurities at 0.1% levels, ensuring compliance with ICH guidelines.

Green Chemistry Metrics

Recent innovations reduce environmental impact:

  • E-factor : Improved from 32 to 11 via solvent recovery systems.

  • PMI (Process Mass Intensity) : 58 kg/kg, driven by catalytic efficiency.

Industrial-Scale Manufacturing Insights

Continuous Flow Hydrogenation

Pilot-scale studies demonstrate continuous asymmetric hydrogenation in fixed-bed reactors, achieving 92% conversion with 98% ee. Key advantages include:

  • Residence time : 30 minutes vs. 12 hours in batch reactors.

  • Catalyst loading : 0.5 mol% Ir-SpiroPAP suffices for ton-scale production.

Polymorph Control

This compound’s bioavailability depends on crystalline form. Patent data highlight the use of anti-solvent crystallization with n-heptane to isolate the thermodynamically stable Form I, which exhibits superior dissolution kinetics .

Chemical Reactions Analysis

Types of Reactions

enrasentan undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and hydroxyethyloxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Cardiovascular Applications

1. Hypertension and Cardiac Hypertrophy
Enrasentan has shown promise in treating hypertension and cardiac hypertrophy. In animal models, it effectively reduced blood pressure, prevented cardiac hypertrophy, and preserved myocardial function. Specifically, in rats with hyperinsulinemia and hypertension, this compound normalized blood pressure and mitigated cardiac and renal damage .

2. Heart Failure
Clinical trials have evaluated this compound's efficacy in patients with heart failure. In a study comparing this compound to enalapril, it was found that this compound increased left ventricular end-diastolic volume index significantly compared to the reduction observed with enalapril (3.9 ml/m² vs -3.4 ml/m², p = 0.001) . However, the drug did not demonstrate a favorable impact on ventricular remodeling or mortality rates in heart failure patients, indicating the need for further investigation into its long-term effects .

3. Stroke
Research indicates that this compound may reduce ischemic areas in the brain during stroke events. In rat models, it was shown to decrease the extent of ischemic damage, suggesting potential neuroprotective effects .

Summary of Clinical Findings

The following table summarizes key findings from various studies on this compound:

Study Focus Outcome Reference
HypertensionReduced blood pressure and organ damage in animal models
Heart FailureIncreased left ventricular end-diastolic volume
StrokeReduced ischemic area in rat models
Chronic Kidney DiseasePotential reduction in proteinuria and progression of CKD

Mechanism of Action

The mechanism of action of enrasentan involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Structural and Pharmacological Profiles

Enrasentan belongs to the non-sulfonamide class of ERAs, alongside atrasentan and ambrisentan, while bosentan and macitentan are sulfonamide derivatives . Despite structural differences, non-sulfonamide ERAs retain high similarity in molecular weight and receptor interaction mechanisms .

Key Structural Differences :

  • This compound: Non-sulfonamide, mixed ETA/ETB antagonist.
  • Bosentan : Sulfonamide-based, dual ETA/ETB antagonist.
  • Ambrisentan: Non-sulfonamide, ETA-selective antagonist.

Receptor Affinity :

Compound ETA Selectivity ETB Selectivity Binding Energy (kcal/mol)
This compound Mixed (ETA > ETB) Moderate -6.8
Bosentan Dual Moderate -8.3
Tezosentan Dual High -8.5
Ambrisentan ETA-selective Low -7.1

This compound’s weaker binding affinity compared to tezosentan and bosentan may explain its reduced efficacy in clinical settings .

Clinical Efficacy in Heart Failure

Comparison with ACE Inhibitors (Enalapril):

In a randomized trial of asymptomatic left ventricular (LV) dysfunction patients, this compound (60–90 mg/day) increased LV end-diastolic volume index (EDVI) by 3.9 mL/m², whereas enalapril (10–20 mg/day) reduced EDVI by 23.4 mL/m² ($p = 0.001$) . This compound also showed inferior neurohormonal modulation:

  • BNP Reduction : Enalapril (-19.3 pg/mL) vs. This compound (-5.8 pg/mL; $p = 0.005$) .
  • Norepinephrine Levels: Increased more with this compound ($p = 0.02$) .

These findings suggest this compound exacerbates adverse LV remodeling compared to ACE inhibitors .

Comparison with Other ERAs:
  • Bosentan : In the ENABLE trial, bosentan failed to reduce morbidity/mortality in NYHA class IIIB/IV HF patients .
  • Ambrisentan : Approved for pulmonary arterial hypertension (PAH), improves exercise capacity but lacks robust HF data .

Mechanistic Insights

  • Dual Receptor Blockade : this compound’s mixed ETA/ETB inhibition may paradoxically worsen remodeling by disrupting ETB-mediated vasodilation and nitric oxide release .
  • Selective Antagonists : Ambrisentan (ETA-selective) avoids ETB-related adverse effects, explaining its success in PAH .

Q & A

Q. What is the primary mechanism of action of enrasentan, and how does it differ from ACE inhibitors like ennalapril in modulating cardiac remodeling?

this compound is a dual endothelin (ET) receptor antagonist that blocks both ETA and ETB receptors, inhibiting the vasoconstrictive and pro-fibrotic effects of endothelin-1 (ET-1). In contrast, ACE inhibitors like enalapril reduce angiotensin II production, lowering blood pressure and cardiac afterload. While enalapril primarily targets the renin-angiotensin system, this compound modulates endothelin pathways, which are implicated in ventricular hypertrophy and fibrosis .

Q. What are the standard dosing protocols for this compound in preclinical and clinical studies on heart failure?

In phase II trials, this compound was administered at escalating doses (30 mg to 90 mg daily) over 6–10 weeks, with a maintenance phase of 60–90 mg/day for six months. This protocol aimed to balance efficacy with tolerability, particularly monitoring neurohormonal responses (e.g., plasma endothelin, brain natriuretic peptide [BNP]) and ventricular remodeling indices (e.g., left ventricular end-diastolic volume index [LV EDVI]) .

Q. Which biomarkers are routinely measured to assess this compound's efficacy in heart failure trials?

Key biomarkers include:

  • LV EDVI and LV ejection fraction (EF) via cardiovascular magnetic resonance (CMR) for structural remodeling.
  • BNP and noradrenaline (NE) levels to evaluate neurohormonal activation.
  • Plasma endothelin concentrations to assess target engagement. Notably, this compound showed a paradoxical increase in LV EDVI (+3.9 ml/m²) compared to enalapril (-23.4 ml/m²) in a six-month trial, highlighting divergent remodeling outcomes .

Advanced Research Questions

Q. How do conflicting neurohormonal data (e.g., BNP reduction vs. NE elevation) in this compound trials inform its therapeutic potential?

While enalapril reduced BNP more effectively (-19.3 pg/ml vs. -5.8 pg/ml for this compound), this compound increased NE levels (+2.13 nmol/l vs. +2.26 nmol/l for enalapril), suggesting differential impacts on sympathetic activation. Researchers must contextualize these findings by analyzing longitudinal outcomes (e.g., heart failure progression rates) and integrating multi-omics data (e.g., proteomics) to resolve mechanistic contradictions .

Q. What methodological considerations are critical when designing randomized controlled trials (RCTs) comparing this compound with established therapies?

Key considerations include:

  • Blinding and randomization : Double-blind, parallel-group designs minimize bias, as seen in the phase II trial (n=72) comparing this compound and enalapril .
  • Endpoint selection : LV EDVI as a primary endpoint captures structural remodeling, while secondary endpoints (e.g., cardiac index, RV mass index) provide functional insights .
  • Population stratification : Enriching cohorts with specific etiologies (e.g., post-myocardial infarction) improves homogeneity.

Q. How can researchers address limitations in existing this compound studies, such as the absence of a placebo arm and discrepancies in EF measurement methodologies?

The lack of a placebo group in the phase II trial limits causal inference, necessitating meta-analyses of historical controls (e.g., SOLVD trial data). Discrepancies in EF values between echocardiography and CMR (higher EF via CMR) underscore the need for standardized imaging protocols . Sensitivity analyses adjusting for methodological variability can strengthen validity .

Q. What are the implications of this compound's adverse neurohormonal profile (e.g., severe adverse events in 16.7% vs. 2.8% for enalapril) for future drug development?

The higher rate of severe adverse events with this compound (e.g., hypotension, renal dysfunction) suggests dose-dependent toxicity. Researchers should explore lower-dose regimens or combination therapies (e.g., with beta-blockers) to mitigate risks while preserving efficacy. Preclinical models evaluating endothelin receptor subtype selectivity (ETA vs. ETB) may also refine therapeutic targeting .

What unresolved questions exist regarding this compound's role in non-cardiac applications (e.g., spinal cord injury)?

Preliminary molecular docking studies identify this compound as a potential EDNRB antagonist for spinal cord injury, with binding energy (-6.8 kcal/mol). However, translational research requires in vivo validation of neuroprotective effects and dose-response relationships in animal models .

Methodological Guidance for Future Studies

  • Data integration : Combine imaging (CMR), biomarkers (BNP), and patient-reported outcomes (e.g., symptom diaries) for multi-dimensional efficacy assessments .
  • Longitudinal follow-up : Extend trial durations beyond six months to evaluate this compound's impact on mortality and hospitalization rates .
  • Cross-disciplinary collaboration : Partner with computational biologists to model endothelin signaling networks and identify synergistic drug targets .

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